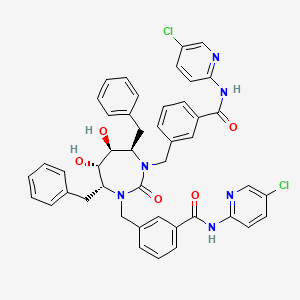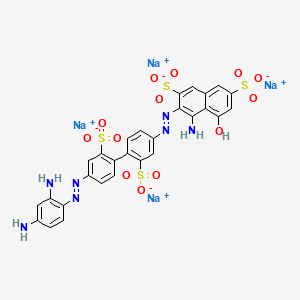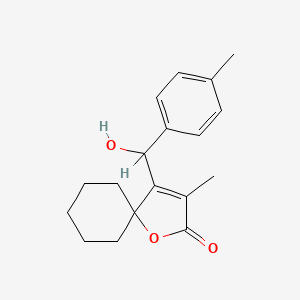
Fluorescein silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein silver is a compound that combines the properties of fluorescein, a widely used fluorescent dye, with silver, known for its antimicrobial and catalytic properties. This combination results in a compound with unique optical and chemical characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorescein silver can be synthesized by reacting fluorescein with silver nitrate in an aqueous medium. The reaction typically involves dissolving fluorescein in a suitable solvent, such as ethanol or water, and then adding a solution of silver nitrate. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as controlled precipitation, solvent extraction, and recrystallization are commonly employed. Additionally, the use of stabilizing agents and surfactants can help in achieving a consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescein silver undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of silver, which can alter its fluorescence properties.
Reduction: The compound can be reduced to metallic silver, which may affect its optical characteristics.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Metal salts like copper sulfate and zinc chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of silver oxide and other silver compounds.
Reduction: Formation of metallic silver.
Substitution: Formation of metal-fluorescein complexes with different metal ions.
Applications De Recherche Scientifique
Fluorescein silver has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.
Biology: Employed in bio-imaging and as a marker for tracking cellular processes.
Medicine: Utilized in diagnostic imaging and as an antimicrobial agent in wound dressings.
Industry: Applied in the development of sensors and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of fluorescein silver involves its ability to interact with biological molecules and metal ions. The fluorescence properties of fluorescein allow it to act as a probe, while the silver component provides antimicrobial activity. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and participate in redox reactions, leading to its diverse effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: A widely used fluorescent dye with applications in bio-imaging and chemical sensing.
Silver Nanoparticles: Known for their antimicrobial properties and used in various medical and industrial applications.
Rhodamine B: Another fluorescent dye with similar applications to fluorescein but different spectral properties.
Uniqueness of Fluorescein Silver
This compound combines the fluorescence properties of fluorescein with the antimicrobial and catalytic properties of silver, making it a unique compound with multifunctional capabilities. This combination allows for simultaneous imaging and antimicrobial action, which is not possible with fluorescein or silver nanoparticles alone.
Propriétés
Numéro CAS |
25931-86-6 |
|---|---|
Formule moléculaire |
C20H10Ag2O5 |
Poids moléculaire |
546.0 g/mol |
Nom IUPAC |
disilver;2-(3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H12O5.2Ag/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 |
Clé InChI |
SHFAFEZLBIWABL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Ag+].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















